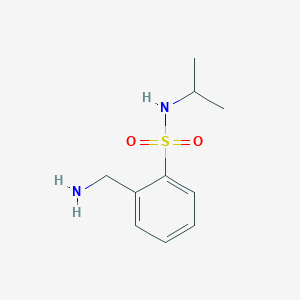

2-(aminomethyl)-N-(propan-2-yl)benzene-1-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(aminomethyl)-N-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-8(2)12-15(13,14)10-6-4-3-5-9(10)7-11/h3-6,8,12H,7,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWNHNFNEAUAQLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CC=CC=C1CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(aminomethyl)-N-(propan-2-yl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the sulfonation of a benzene derivative, followed by the introduction of the aminomethyl and propan-2-yl groups through a series of substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency and yield, often utilizing automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The purification of the final product is typically achieved through crystallization, distillation, or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(aminomethyl)-N-(propan-2-yl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

Substitution: The aminomethyl and propan-2-yl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-(aminomethyl)-N-(propan-2-yl)benzene-1-sulfonamide has several applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: This compound can be used in studies of enzyme inhibition, protein binding, and other biochemical processes.

Industry: In industrial settings, it may be used in the production of specialty chemicals, polymers, and other materials.

Mechanism of Action

The mechanism of action of 2-(aminomethyl)-N-(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl and sulfonamide groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The propan-2-yl group may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Substituent Effects on Reactivity and Stability

- Aminomethyl Group (Target Compound): Enhances nucleophilicity, enabling conjugation with carbonyl groups or metal coordination . Contrast with azide-containing analogs (), which prioritize cycloaddition reactions (e.g., CuAAC "click" chemistry) but pose safety risks due to azide instability .

- Isopropyl vs.

- Electron-Withdrawing Groups : The nitro-substituted sulfonamide () exhibits reduced basicity compared to the target compound, altering solubility and reactivity in acidic environments.

Biological Activity

The compound 2-(aminomethyl)-N-(propan-2-yl)benzene-1-sulfonamide , also known as a benzenesulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its mechanisms of action, biological effects, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the aminomethyl and sulfonamide groups allows the compound to form hydrogen bonds and other interactions that can modulate the activity of these targets. The propan-2-yl group enhances the compound's binding affinity and specificity towards its biological targets, potentially influencing various biochemical processes including enzyme inhibition and protein binding.

Antibacterial Activity

Sulfonamides, including this compound, are well-known for their antibacterial properties. They inhibit bacterial folic acid synthesis, which is crucial for DNA replication and cell growth. This mechanism makes them effective against a wide range of bacterial infections.

Cardiovascular Effects

Recent studies have investigated the cardiovascular implications of sulfonamide derivatives. For instance, research has shown that certain benzenesulfonamide derivatives can act as endothelin receptor-A inhibitors , potentially alleviating conditions such as pulmonary vascular hypertension and cardiac hypertrophy in animal models . The interaction of 4-(2-aminoethyl)benzenesulfonamide with calcium channels suggests a mechanism through which these compounds can influence perfusion pressure and coronary resistance .

Case Studies and Experimental Data

- Inhibition Studies : A study evaluated the effects of various benzenesulfonamides on perfusion pressure using an isolated rat heart model. Results indicated that compounds like 4-(2-aminoethyl)-benzenesulfonamide significantly reduced perfusion pressure in a time-dependent manner compared to controls .

- Pharmacokinetic Analysis : Theoretical pharmacokinetic parameters for 4-(2-aminoethyl)benzene sulfonamide were assessed using computational models. These analyses suggested variations in permeability across different cell lines, which could influence the compound's biological activity .

- Comparative Analysis : A comparative study highlighted structural variations among sulfonamides affecting their biological activity. For example, while this compound shares common features with other sulfonamides, differences in substitution patterns can lead to unique pharmacological profiles (see Table 1).

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Aminomethyl and propan-2-yl groups | Distinct positioning affecting binding affinity |

| 4-amino-N,N-diethylbenzenesulfonamide | Amino group with different alkyl substitution | Lacks propan-2-yl substituent |

| N-(propan-2-yl)-4-sulfamoylbenzenesulfonamide | Sulfamoyl group instead of sulfonamide | Different functional group impacting activity |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(aminomethyl)-N-(propan-2-yl)benzene-1-sulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sulfonylation of a primary amine intermediate. For example, benzenesulfonyl chloride derivatives can react with isopropylamine under basic conditions (e.g., aqueous NaOH) at 0–5°C to minimize side reactions. Post-synthetic purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the target compound. Monitoring reaction progress with TLC (Rf ~0.3–0.5 in 1:1 ethyl acetate/hexane) ensures intermediate stability .

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the presence of the isopropyl group (doublet at δ ~1.2 ppm for CH₃, septet at δ ~3.5 ppm for CH), the aminomethyl moiety (singlet at δ ~3.8 ppm for CH₂NH₂), and aromatic protons (δ ~7.3–7.8 ppm).

- IR Spectroscopy : Look for N–H stretches (~3300 cm⁻¹), S=O symmetric/asymmetric stretches (~1150 cm⁻¹ and ~1350 cm⁻¹), and C–S bonds (~700 cm⁻¹).

- Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks consistent with the molecular formula (C₁₀H₁₆N₂O₂S; exact mass 228.09) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in sulfonamide derivatives like this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is critical. For example, space group determination (e.g., monoclinic P2₁/c) and refinement of torsional angles (e.g., dihedral angles between the benzene ring and sulfonamide group) can confirm stereoelectronic effects. Discrepancies in bond lengths (e.g., S–N vs. S–O distances) may indicate resonance stabilization or hydrogen-bonding networks, which can be validated using PLATON or Mercury software .

Q. What experimental strategies are recommended for structure-activity relationship (SAR) studies targeting sulfonamide-based inhibitors?

- Methodological Answer :

- Functional Group Variation : Replace the isopropyl group with cyclopropyl or tert-butyl to assess steric effects on target binding.

- Bioactivity Assays : Use kinase inhibition assays (e.g., ATPase activity measurements) or cellular uptake studies (e.g., fluorescence-tagged analogs) to evaluate potency.

- Computational Modeling : Perform docking simulations (e.g., AutoDock Vina) using crystallographic data from related targets (e.g., FAP ligand binding pockets) to predict binding affinities .

Q. How can stability and purity be rigorously assessed under varying experimental conditions?

- Methodological Answer :

- HPLC-PDA : Use a C18 column (acetonitrile/water + 0.1% TFA) to monitor degradation products (e.g., hydrolysis of the sulfonamide group at pH < 4 or > 9).

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C indicates thermal stability).

- Karl Fischer Titration : Quantify hygroscopicity, as water absorption may affect crystallization .

Data Contradiction Analysis

Q. How to address conflicting bioactivity data between in vitro and in vivo studies for this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma protein binding (e.g., equilibrium dialysis) and metabolic stability (e.g., liver microsome assays) to identify bioavailability issues.

- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) that may reduce efficacy in vivo.

- Dose-Response Calibration : Adjust dosing regimens in animal models to account for differences in clearance rates compared to cell culture media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.